molecular formula C26H27N3O5 B2477059 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-40-3

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2477059
M. Wt: 461.518
InChI Key: QRSGFMNMVNPAET-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C26H27N3O5 and its molecular weight is 461.518. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Resolution of Chiral Synthons

Research has shown that certain enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from the broader chemical family of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, are valuable for the synthesis of various therapeutic agents. An amidase activity from Alcaligenes faecalis was identified to kinetically resolve 2,3-dihydro-1,4-benzodioxin-2-carboxyamide, thus efficiently producing enantiomerically pure acids (Mishra, Kaur, Sharma, & Jolly, 2016).

Synthesis of Anti-Diabetic Agents

A series of new compounds within the same chemical group have been synthesized to evaluate their potential as anti-diabetic agents. These compounds demonstrated varying degrees of inhibitory activities against the α-glucosidase enzyme, indicating their potential as therapeutic entrants for type-2 diabetes (Abbasi, Parveen, Rehman, Siddiqui, Irshad, Shah, & Ashraf, 2023).

Anxiolytic Effects

A study on 2-oxyindolin-3-glyoxylic acid derivatives, which are structurally related to the compound , showed promising anxiolytic activities in animal models. This suggests potential therapeutic uses for related compounds in the treatment of anxiety disorders (Lutsenko, Bobyrev, & Devyatkina, 2013).

Positive Inotropic Evaluation

Research into 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides revealed that several compounds showed favorable activities compared with standard drugs. This indicates potential applications in developing positive inotropic agents for heart conditions (Liu, Cui, Hong, Sun, Quan, & Piao, 2009).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5/c30-24(28-12-6-1-7-13-28)16-29-15-20(19-8-2-3-9-21(19)29)25(31)26(32)27-14-18-17-33-22-10-4-5-11-23(22)34-18/h2-5,8-11,15,18H,1,6-7,12-14,16-17H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSGFMNMVNPAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

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